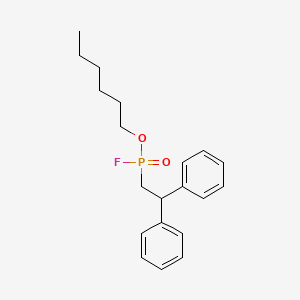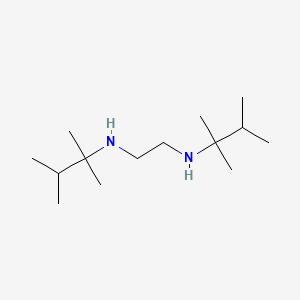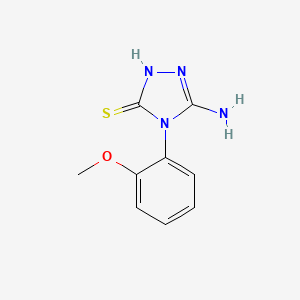![molecular formula C22H12I2O2S2 B14381975 2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-83-8](/img/structure/B14381975.png)
2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound derived from naphthalene It features two 4-iodophenylsulfanyl groups attached to a naphthalene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione and 4-iodophenylthiol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate (K2CO3) to deprotonate the thiol group.
Coupling Reaction: The deprotonated thiol reacts with the naphthalene-1,4-dione to form the desired product. This step may require a catalyst, such as palladium, to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atoms under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials with specific properties, such as dyes or sensors.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The compound can undergo redox reactions, influencing cellular processes. Its ability to form reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer activities. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler analog with similar redox properties.
2,3-Dichloro-1,4-naphthoquinone: Another derivative with different substituents.
2,3-Bis[(4-bromophenyl)sulfanyl]naphthalene-1,4-dione: A bromine analog with similar chemical behavior.
Uniqueness
2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of iodine atoms, which can be further functionalized
Propiedades
Número CAS |
89477-83-8 |
|---|---|
Fórmula molecular |
C22H12I2O2S2 |
Peso molecular |
626.3 g/mol |
Nombre IUPAC |
2,3-bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H12I2O2S2/c23-13-5-9-15(10-6-13)27-21-19(25)17-3-1-2-4-18(17)20(26)22(21)28-16-11-7-14(24)8-12-16/h1-12H |
Clave InChI |
MKQSYPITTVPZPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)I)SC4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14381899.png)
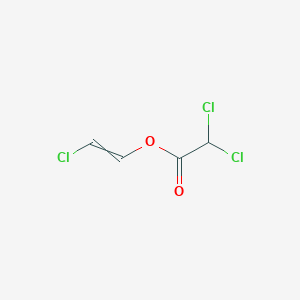
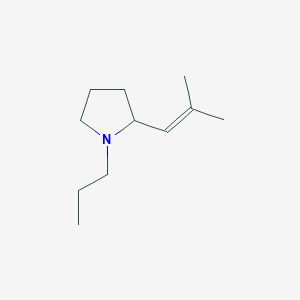


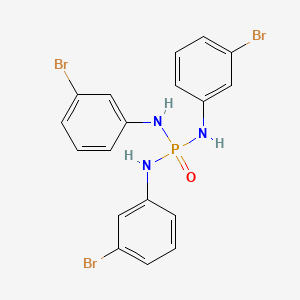
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
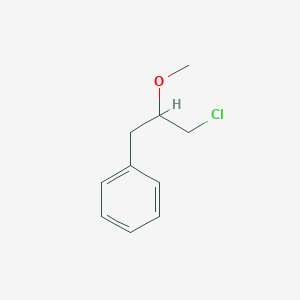
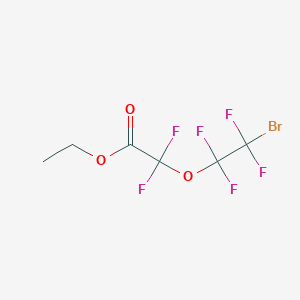
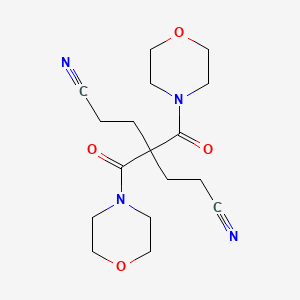
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
